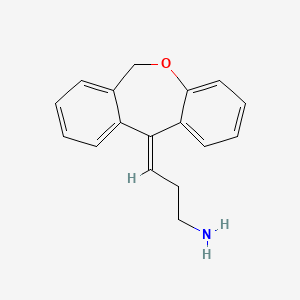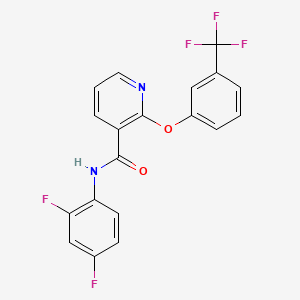
ジフルフェニカン
概要
説明
ジフルフェニカンは、イネ科および広葉雑草の防除に使用される除草剤です。 レンズ豆や冬小麦などの作物における雑草管理のためにヨーロッパで広く使用されています。 ジフルフェニカンは、水への溶解度が低く、揮発性も低いため、土壌系では中程度に持続性があり、局所的な条件によっては水生系では非常に持続性があります .
科学的研究の応用
Diflufenican has several scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide chemistry and environmental fate.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Medicine: Limited research on potential therapeutic applications, primarily focused on its safety and toxicity.
作用機序
ジフルフェニカンは、植物におけるカロテノイド生合成に不可欠な酵素であるフィトエンデサチュラーゼを阻害することで、除草効果を発揮します。 この阻害は光合成プロセスを阻害し、感受性のある雑草の死に至ります。 関与する分子標的と経路には、カロテノイド生合成の阻害とそれに続くクロロフィル生成の阻害が含まれます .
類似の化合物:
フルフェナセット: 雑草防除に使用される別の除草剤で、ジフルフェニカンと組み合わせて使用すると、効力が向上します。
イオドスルホロンメチルナトリウム: ジフルフェニカンと組み合わせて使用すると、より幅広い雑草防除のために使用されるアセト乳酸シンターゼ阻害剤です。
比較: ジフルフェニカンは、フィトエンデサチュラーゼ阻害剤としての作用機序において独特であり、フルフェナセットやイオドスルホロンメチルナトリウムとは異なる作用機序を持っています。 この独自性により、ジフルフェニカンは他の除草剤と組み合わせて使用することで、抵抗性雑草の集団を効果的に管理できます .
生化学分析
Biochemical Properties
Diflufenican plays a significant role in biochemical reactions, particularly as an inhibitor of phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids . This inhibition disrupts the production of carotenoids, which are essential for photosynthesis and protection against photooxidative damage. Diflufenican interacts with various biomolecules, including enzymes and proteins, to exert its herbicidal effects. The nature of these interactions primarily involves the binding of diflufenican to the active site of phytoene desaturase, thereby inhibiting its activity and leading to the accumulation of phytoene .
Cellular Effects
Diflufenican affects various types of cells and cellular processes. In plant cells, it disrupts the biosynthesis of carotenoids, leading to impaired photosynthesis and growth inhibition . This herbicide influences cell signaling pathways by interfering with the normal function of phytoene desaturase, which is crucial for the production of carotenoids. Additionally, diflufenican impacts gene expression related to carotenoid biosynthesis, resulting in altered cellular metabolism and reduced photosynthetic efficiency .
Molecular Mechanism
The molecular mechanism of diflufenican involves its binding to the active site of phytoene desaturase, an enzyme responsible for the desaturation of phytoene to produce carotenoids . By inhibiting this enzyme, diflufenican prevents the formation of carotenoids, leading to the accumulation of phytoene and disruption of the carotenoid biosynthetic pathway. This inhibition results in reduced photosynthetic activity and impaired growth in target plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diflufenican change over time. Diflufenican is shown to be stable to photolysis in soil, indicating its persistence under field conditions . Over time, diflufenican may degrade into various metabolites, which can have different effects on cellular function. Long-term studies have shown that diflufenican can lead to decreased body weight gain and increased organ weights in the liver of test animals . These temporal effects highlight the importance of considering the stability and degradation of diflufenican in laboratory and field studies.
Dosage Effects in Animal Models
The effects of diflufenican vary with different dosages in animal models. At high doses, diflufenican has been observed to cause systemic toxicity, including decreased body weight gain and increased liver weights . In multigeneration studies, high doses of diflufenican have been associated with incidences of dystocia, although no carcinogenic potential has been demonstrated . These findings underscore the importance of determining appropriate dosage levels to minimize adverse effects while maintaining efficacy.
Metabolic Pathways
Diflufenican is involved in various metabolic pathways, particularly in plants. It is metabolized primarily through hydroxylation and conjugation reactions . The metabolism of diflufenican in plants involves the formation of hydroxylated metabolites, which are further conjugated with sugars or amino acids. These metabolic pathways help in the detoxification and elimination of diflufenican from plant tissues .
Transport and Distribution
Diflufenican is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the shoots, where it exerts its herbicidal effects . The transport of diflufenican within plant tissues is facilitated by its interaction with specific transporters and binding proteins. These interactions influence the localization and accumulation of diflufenican in target tissues, enhancing its efficacy as a herbicide .
Subcellular Localization
The subcellular localization of diflufenican is primarily within the chloroplasts, where it inhibits the enzyme phytoene desaturase . This localization is crucial for its activity, as the chloroplast is the site of carotenoid biosynthesis. Diflufenican’s targeting to the chloroplasts ensures that it effectively disrupts the carotenoid biosynthetic pathway, leading to impaired photosynthesis and growth inhibition in target plants .
準備方法
合成経路と反応条件: ジフルフェニカンは、分子構造にフッ素原子を導入する一連の化学反応によって合成されます。 特定の合成経路と反応条件は、専有技術であり、公に詳細に開示されていません。 一般的に、フッ素化剤とさまざまな有機溶媒を、制御された温度と圧力条件下で使用します。
工業生産方法: ジフルフェニカンは、専門施設で化学合成を大規模に行うことにより工業的に生産されます。 このプロセスには、化学反応、精製、品質管理の複数段階が含まれており、最終製品が規制基準を満たしていることを保証します。 生産方法は、効率的で環境に優しく、廃棄物と排出量を最小限に抑えるように設計されています .
化学反応の分析
反応の種類: ジフルフェニカンは、次のものを含むいくつかの種類の化学反応を起こします。
酸化: ジフルフェニカンは、特定の条件下で酸化され、さまざまな酸化生成物が生成されます。
還元: 還元反応は、ジフルフェニカンの化学構造を変更し、除草特性に影響を与えます。
置換: ジフルフェニカンは、分子内の1つ以上の原子を異なる原子または基に置き換える置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: さまざまなハロゲン化剤と有機溶媒が置換反応に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってジフルフェニカン酸化物が生成される場合があり、還元によって官能基が変更されたジフルフェニカン誘導体が生成される可能性があります .
4. 科学研究の応用
ジフルフェニカンは、次のものを含むいくつかの科学研究の応用があります。
化学: 除草剤の化学と環境運命に関する研究でモデル化合物として使用されます。
生物学: 植物の生理学と雑草抵抗性メカニズムに対する影響について調査されています。
医学: 潜在的な治療的用途に関する限られた研究は、主に安全性和毒性に関するものです。
類似化合物との比較
Flufenacet: Another herbicide used for weed control, often combined with diflufenican for enhanced efficacy.
Iodosulfuron-methyl-sodium: An acetolactate synthase inhibitor used in combination with diflufenican for broader weed control.
Comparison: Diflufenican is unique in its mode of action as a phytoene desaturase inhibitor, whereas flufenacet and iodosulfuron-methyl-sodium have different modes of action. This uniqueness allows diflufenican to be used in combination with other herbicides to manage resistant weed populations effectively .
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEHFWKAOXOVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041494 | |
| Record name | Diflufenican | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83164-33-4 | |
| Record name | Diflufenican | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83164-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflufenican [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083164334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflufenican | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUFENICAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8D1VDO6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Diflufenican in plants?
A: Diflufenican targets phytoene desaturase (PDS) [, , , ], an enzyme essential for carotenoid biosynthesis in plants.
Q2: How does Diflufenican's interaction with PDS affect plants?
A: By inhibiting PDS, Diflufenican disrupts carotenoid biosynthesis [, , , ]. Carotenoids protect chlorophyll from photo-oxidative damage; therefore, their absence leads to chlorophyll degradation and the characteristic bleaching of green tissues in susceptible plants [, , ].
Q3: What is the molecular formula and weight of Diflufenican?
A3: The molecular formula of Diflufenican is C19H11F5N2O2, and its molecular weight is 390.3 g/mol.
Q4: How does the application time of Diflufenican affect its persistence in soil?
A: Studies have shown that Diflufenican applied in the early spring degrades faster than when applied in the preceding autumn []. This suggests that Diflufenican's soil metabolism is faster during spring/summer than winter.
Q5: Do organic fertilizers influence the persistence of Diflufenican in soil?
A: Research indicates that applying organic fertilizers, such as green manure, cow manure, or pig slurry, before sowing can increase the persistence of Diflufenican in soil [, ]. This effect is primarily attributed to the young soil organic matter and is less pronounced after six months.
Q6: Has research explored alternative chemical structures with similar herbicidal activity to Diflufenican?
A: Yes, recent studies have investigated N-benzyl-6-methylpicolinamides as a novel scaffold for potential bleaching herbicides []. These compounds demonstrate a similar bleaching effect on weeds and an interference with carotenoid biosynthesis, suggesting they share a comparable mode of action with Diflufenican.
Q7: Does the formulation of Diflufenican influence its efficacy?
A: While not directly addressed in the provided abstracts, research highlights the importance of appropriate formulation for herbicides [, ]. Factors such as solubility, bioavailability, and compatibility with other agrochemicals can significantly impact efficacy. Further research specific to Diflufenican formulations would be beneficial.
Q8: Does Diflufenican accumulate in edible parts of cereal crops?
A: Studies analyzing Diflufenican residues in wheat and maize after repeated applications found no detectable residues above the limit of determination (0.001 mg/kg) in any edible plant parts []. This suggests low risk of Diflufenican accumulation in cereal grains.
Q9: Has the efficacy of Diflufenican been evaluated in field conditions?
A: Yes, numerous studies have investigated the efficacy of Diflufenican in controlling weeds in field crops like wheat, barley, and garlic [, , , , , ]. Results generally indicate good control of various weed species, particularly when applied pre-emergence or early post-emergence.
Q10: Are there known cases of weed resistance to Diflufenican?
A: Yes, resistance to Diflufenican has been documented in several weed species, including oriental mustard [, ] and wild radish [, ]. In some instances, cross-resistance to other PDS-inhibiting herbicides like picolinafen has also been observed [].
Q11: What mechanisms are responsible for Diflufenican resistance?
A: Research suggests both target-site and non-target-site resistance mechanisms are involved. A Leu-526-Val mutation in the PDS gene confers resistance in oriental mustard []. In contrast, wild radish populations exhibit non-target-site resistance potentially linked to enhanced herbicide metabolism mediated by cytochrome P450s [].
Q12: What analytical methods are commonly employed for detecting and quantifying Diflufenican residues?
A: Gas chromatography coupled with electron capture detection (GC-ECD) [] and ultra-high pressure liquid chromatography [] are among the analytical techniques used to determine Diflufenican residues in soil and plant matrices.
Q13: Can Diflufenican degradation be stimulated in environments like urban gravel?
A: Research suggests that amending urban gravel with dry alfalfa can stimulate the formation of AE-B, the primary metabolite of Diflufenican []. This effect is attributed to the increased microbial activity and abundance of microorganisms involved in complex carbon source degradation, facilitated by the alfalfa amendment.
Q14: Are there alternative herbicide options for controlling Diflufenican-resistant weeds?
A: While specific alternatives depend on the weed species and resistance mechanisms present, research suggests rotating different herbicide modes of action is crucial to manage resistance [, , , ]. For instance, using herbicides with different target-sites, such as ALS inhibitors or ACCase inhibitors, in combination or rotation with Diflufenican might help delay resistance development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
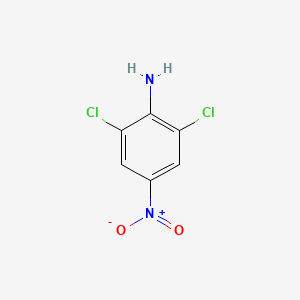
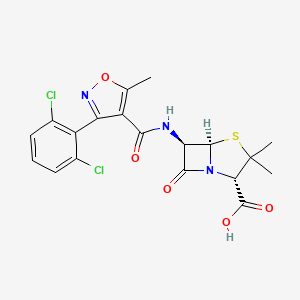
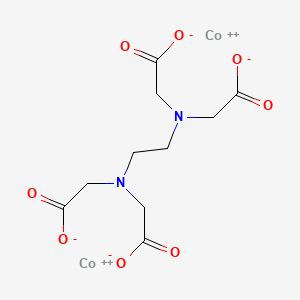
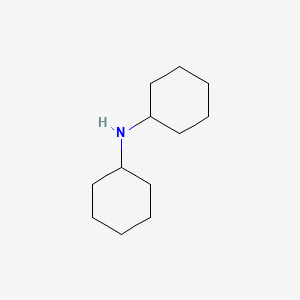

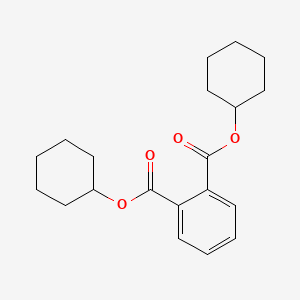


![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)

